Cas no 906152-97-4 (N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide)
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide
- Benzamide, N-[2-(1,2-dihydro-5,8-dimethoxy-2-oxo-3-quinolinyl)ethyl]-2-methyl-3-nitro-
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- Inchi: 1S/C21H21N3O6/c1-12-14(5-4-6-16(12)24(27)28)21(26)22-10-9-13-11-15-17(29-2)7-8-18(30-3)19(15)23-20(13)25/h4-8,11H,9-10H2,1-3H3,(H,22,26)(H,23,25)
- InChI Key: YEBZKHHSEXPVOF-UHFFFAOYSA-N
- SMILES: C(NCCC1=CC2=C(NC1=O)C(OC)=CC=C2OC)(=O)C1=CC=CC([N+]([O-])=O)=C1C
Experimental Properties
- Density: 1.291±0.06 g/cm3(Predicted)
- Boiling Point: 664.7±55.0 °C(Predicted)
- pka: 10.27±0.70(Predicted)
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0611-0238-2μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-5μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-10μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-20μmol |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-1mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-2mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-3mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-4mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-5mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0611-0238-10mg |
N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methyl-3-nitrobenzamide |
906152-97-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N-2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-methyl-3-nitrobenzamide
N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-Methyl-3-Nitrobenzamide: A Comprehensive Overview
N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-Methyl-3-Nitrobenzamide, identified by the CAS registry number 906152-97-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its intricate structure, which includes a quinoline derivative and a benzamide moiety. The presence of methoxy and nitro groups introduces unique electronic and steric properties, making it a subject of interest in both academic and industrial research.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the quinoline derivative. Recent advancements in catalytic methods have enabled more efficient syntheses, reducing reaction times and improving yields. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the quinoline ring system. These innovations not only enhance the scalability of the synthesis but also pave the way for large-scale production if required.
One of the most promising applications of this compound lies in its potential as a pharmacological agent. The benzamide group is known to exhibit bioactivity in various biological systems, and the addition of the quinoline moiety further modulates its properties. Recent studies have explored its activity as an inhibitor of certain enzymes involved in metabolic pathways. For example, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory effects on histone deacetylases (HDACs), which are implicated in several diseases, including cancer and neurodegenerative disorders.
In addition to its pharmacological applications, this compound has shown potential in materials science. The quinoline moiety contributes to its aromatic stability, making it a candidate for use in organic electronics. Researchers have investigated its ability to act as an electron transport material in organic light-emitting diodes (OLEDs). Preliminary results indicate that it could enhance device efficiency by improving charge carrier mobility. This dual functionality—combining pharmaceutical and electronic applications—underscores the versatility of this compound.
The structural complexity of N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-Methyl-3-Nitrobenzamide also presents challenges for characterization. Advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming its structure. Recent advancements in computational chemistry have further aided in predicting its physicochemical properties, such as solubility and stability under various conditions.
From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that it undergoes hydrolytic cleavage under specific conditions, leading to the formation of less complex byproducts. These findings are particularly relevant for industries involved in chemical manufacturing, as they inform best practices for waste management and disposal.
In conclusion, N-2-(5,8-Dimethoxy-2-Oxo-1,2-Dihydroquinolin-3-Yl)Ethyl-2-Methyl-3-Nitrobenzamide represents a fascinating intersection of chemistry and biology. Its unique structure endows it with diverse functional properties that span pharmaceuticals and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to make significant contributions across multiple disciplines.
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